
1-(2,5-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide
Overview
Description
1-(2,5-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide, also known as 25B-NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine and the N-benzylmethoxy amphetamine classes. It is a potent agonist of the 5-HT2A receptor and has been reported to induce psychedelic effects in humans. In recent years, 25B-NBOMe has gained popularity as a recreational drug, but it also has potential applications in scientific research.
Mechanism of Action
1-(2,5-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide is a potent agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. It binds to the receptor and activates it, leading to the activation of downstream signaling pathways. This results in the modulation of neuronal activity and the induction of psychedelic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood. However, it has been reported to induce hallucinations, altered perception of time and space, and changes in mood and thought. It may also cause changes in heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
1-(2,5-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a potent and selective agonist of the 5-HT2A receptor, which makes it a useful tool for studying the receptor's function. It is also relatively stable and can be stored for long periods of time. However, there are also limitations to its use. It is a controlled substance and requires specialized equipment and expertise to handle safely. Additionally, its effects on the brain and body are not fully understood, which makes it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1-(2,5-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide. One area of interest is the development of new drugs that target the 5-HT2A receptor for therapeutic purposes. Another direction is the investigation of the molecular mechanisms underlying the drug's effects on neuronal activity and synaptic plasticity. Additionally, researchers may explore the potential use of this compound as a tool for studying other aspects of brain function and behavior.
Scientific Research Applications
1-(2,5-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide has potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the 5-HT2A receptor and its role in the brain. Researchers have also investigated the effects of this compound on neuronal activity and synaptic plasticity. Additionally, the drug has been used to study the molecular mechanisms underlying hallucinogenic drug action.
properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-27-21-8-9-22(28-2)20(16-21)17-25-14-11-19(12-15-25)23(26)24-13-10-18-6-4-3-5-7-18/h3-9,16,19H,10-15,17H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLSOXFWIOXTRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCC(CC2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-methyl-2-furyl)methyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3949763.png)
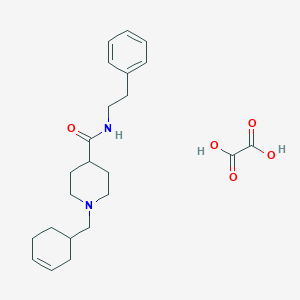
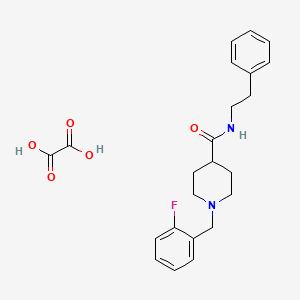



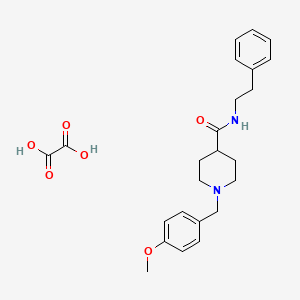
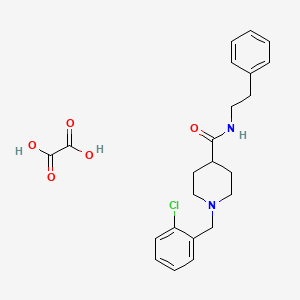
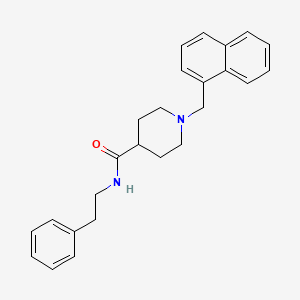




![1-[3-(benzyloxy)benzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3949861.png)